molecular formula C17H25N3O3 B5838619 N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide

N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide

Cat. No.: B5838619
M. Wt: 319.4 g/mol
InChI Key: SHQXHPCEWDTNEF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is a synthetic organic compound with potential applications in various fields of chemistry and biology. It is characterized by its unique molecular structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a hydrazinecarboxamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide typically involves the following steps:

    Formation of the Ethoxyphenyl Acetyl Intermediate:

    Hydrazinecarboxamide Formation:

    Cyclohexyl Substitution:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide
  • N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazine
  • N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxylate

Comparison: N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-ethoxyphenyl)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-23-15-10-8-13(9-11-15)12-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXHPCEWDTNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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